2-Ethoxy-5-(4,5-dihydro-3-heptadecyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid
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Overview
Description
2-Ethoxy-5-(4,5-dihydro-3-heptadecyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of an ethoxy group, a heptadecyl chain, and a pyrazolyl group attached to a benzenesulphonic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-(4,5-dihydro-3-heptadecyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of a suitable hydrazine derivative with a diketone.
Attachment of the Heptadecyl Chain: The heptadecyl chain is introduced via alkylation reactions, often using heptadecyl halides under basic conditions.
Introduction of the Ethoxy Group: The ethoxy group is typically introduced through an etherification reaction.
Sulphonation: The final step involves the sulphonation of the benzene ring, usually achieved by reacting with sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-(4,5-dihydro-3-heptadecyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzene ring or the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring or pyrazole moiety .
Scientific Research Applications
2-Ethoxy-5-(4,5-dihydro-3-heptadecyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation or microbial infections.
Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-(4,5-dihydro-3-heptadecyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes involved in inflammation, microbial resistance, or other biological processes.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzenesulphonic acid: Similar structure but with a chloro and methyl group instead of ethoxy and heptadecyl chains.
5-{3-Heptadecyl-4-[(E)-(2-hydroxyphenyl)diazenyl]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulphonic acid: Contains a diazenyl group and phenoxy substitution.
5-{3-Heptadecyl-4-[(E)-(4-nitrophenyl)diazenyl]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulphonic acid: Features a nitrophenyl diazenyl group.
Uniqueness
The presence of the ethoxy group, heptadecyl chain, and pyrazolyl moiety makes it a versatile compound for various scientific and industrial uses .
Properties
CAS No. |
94134-36-8 |
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Molecular Formula |
C28H46N2O5S |
Molecular Weight |
522.7 g/mol |
IUPAC Name |
2-ethoxy-5-(3-heptadecyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid |
InChI |
InChI=1S/C28H46N2O5S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-22-28(31)30(29-24)25-20-21-26(35-4-2)27(23-25)36(32,33)34/h20-21,23H,3-19,22H2,1-2H3,(H,32,33,34) |
InChI Key |
MBDGSYNKUXTZRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NN(C(=O)C1)C2=CC(=C(C=C2)OCC)S(=O)(=O)O |
Origin of Product |
United States |
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